7-Oxolanost-8-en-3-yl acetate

Description

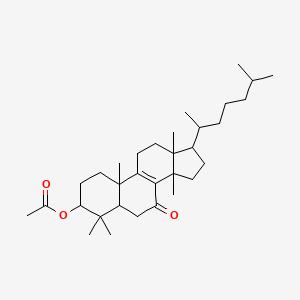

7-Oxolanost-8-en-3-yl acetate is a lanostane-type triterpenoid derivative characterized by a tetracyclic structure with an oxo group at position 7, an acetate moiety at position 3, and an unsaturated bond at position 7.

Properties

CAS No. |

2115-48-2 |

|---|---|

Molecular Formula |

C32H52O3 |

Molecular Weight |

484.8 g/mol |

IUPAC Name |

[4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C32H52O3/c1-20(2)11-10-12-21(3)23-13-18-32(9)28-24(14-17-31(23,32)8)30(7)16-15-27(35-22(4)33)29(5,6)26(30)19-25(28)34/h20-21,23,26-27H,10-19H2,1-9H3 |

InChI Key |

ZFHQSJSZZADTSC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)OC(=O)C)C)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 7-Oxolanost-8-en-3-yl acetate typically involves the acetylation of lanostane derivatives. One common method is the auto-oxidation of lanost-8-en-3β-yl acetate, which leads to the formation of various derivatives, including this compound . The reaction conditions often involve the use of acetic anhydride and a catalyst to facilitate the acetylation process.

Chemical Reactions Analysis

7-Oxolanost-8-en-3-yl acetate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can be oxidized to form various derivatives, such as 15β-hydroxy-7-oxo-lanostan-3β-yl acetate . Reduction reactions involving zinc and acetic acid can yield different isomers and epimers of the compound . Common reagents used in these reactions include acetic anhydride, zinc dust, and acetyl chloride.

Scientific Research Applications

7-Oxolanost-8-en-3-yl acetate has been studied for its potential applications in various scientific fields. In chemistry, it is used as a precursor for the synthesis of other lanostane derivatives. In biology and medicine, lanostane triterpenoids, including this compound, have shown neurotrophic and immunomodulatory properties . These compounds are being investigated for their potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Additionally, they have applications in the development of mycopharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Oxolanost-8-en-3-yl acetate involves its interaction with various molecular targets and pathways. Lanostane triterpenoids have been shown to stimulate the expression of neurotrophic factors such as nerve growth factor and brain-derived neurotrophic factor . These factors play crucial roles in the central nervous system and are potential therapeutic targets for neurodegenerative diseases. The compound’s immunomodulatory effects are also mediated through its interaction with immune cells and signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Key Observations:

- Core Structure: this compound and 7-oxocholesteryl acetate share steroidal/triterpenoid backbones but differ in ring saturation and side-chain configurations. The former belongs to the lanostane family (C₃₀ triterpenoid), while the latter is a cholestane derivative (C₂₇ steroid) .

- Functional Groups: All compounds feature oxo and ester groups, but their positions vary. For example, 8-O-acetylshanzhiside methyl ester includes a glycosidic bond and methyl ester, making it more polar than the lanostane derivative .

- Molecular Weight: The lanostane derivative is significantly larger (~506.7 g/mol) compared to ethyl 7-oxononanoate (200.27 g/mol), impacting solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.